molecular formula C21H15N5O8S B15043352 N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

Cat. No.: B15043352
M. Wt: 497.4 g/mol
InChI Key: JJPASJASXQUHIA-WSDLNYQXSA-N
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Description

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro, phenoxy, and sulfanyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.

    Introduction of nitro and sulfanyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and sulfanyl groups can participate in redox reactions, altering the activity of target molecules. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and functionality. This combination allows for a wide range of chemical modifications and applications, setting it apart from similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C21H15N5O8S

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide

InChI

InChI=1S/C21H15N5O8S/c27-21(13-35-18-8-3-15(4-9-18)24(28)29)23-22-12-14-1-6-17(7-2-14)34-20-10-5-16(25(30)31)11-19(20)26(32)33/h1-12H,13H2,(H,23,27)/b22-12+

InChI Key

JJPASJASXQUHIA-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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